molecular formula C18H27N3O B2793726 N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide CAS No. 2094574-43-1

N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide

Cat. No. B2793726
CAS RN: 2094574-43-1
M. Wt: 301.434
InChI Key: ZSFMMLFPNGQBQN-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide, also known as CTAP, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. CTAP has been used to study the role of the mu-opioid receptor in a variety of physiological and pathological processes, including pain, addiction, and depression.

Mechanism of Action

N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as enkephalins and beta-endorphin. This results in a reduction in the analgesic effects of opioids, as well as a decrease in the reward and reinforcing effects of opioids.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the analgesic effects of opioids, as well as the reward and reinforcing effects of opioids. This compound has also been shown to reduce the development of opioid tolerance and dependence. In addition, this compound has been shown to have antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide in lab experiments is that it is a highly selective antagonist of the mu-opioid receptor, meaning that it does not interact with other opioid receptors. This allows researchers to study the specific role of the mu-opioid receptor in various physiological and pathological processes. However, one limitation of using this compound is that it is not a clinically approved drug, meaning that its effects in humans are not well understood.

Future Directions

There are a number of future directions for research involving N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide. One area of research is the development of novel opioid analgesics that do not produce tolerance or dependence. This compound has been used to study the mechanisms underlying opioid tolerance and dependence, and this knowledge could be used to develop new drugs that are more effective and less addictive than current opioid analgesics. Another area of research is the development of new treatments for addiction and depression. This compound has been shown to have antidepressant-like effects in animal models of depression, and this knowledge could be used to develop new treatments for depression that do not produce the side effects associated with current antidepressants.

Synthesis Methods

N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-(1-cyano-1,2,2-trimethylpropyl)prop-2-enamide with 3-(dimethylamino)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds via a Knoevenagel condensation, followed by reduction of the resulting imine with sodium borohydride.

Scientific Research Applications

N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide has been used extensively in scientific research to study the role of the mu-opioid receptor in various physiological and pathological processes. It has been used to investigate the mechanisms underlying opioid tolerance, dependence, and withdrawal, as well as the analgesic effects of opioids. This compound has also been used to study the role of the mu-opioid receptor in addiction and depression.

properties

IUPAC Name

N-(2-cyano-3,3-dimethylbutan-2-yl)-3-[3-(dimethylamino)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-17(2,3)18(4,13-19)20-16(22)11-10-14-8-7-9-15(12-14)21(5)6/h7-9,12H,10-11H2,1-6H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFMMLFPNGQBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C#N)NC(=O)CCC1=CC(=CC=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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